molecular formula C27H23N B12631178 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline CAS No. 919789-95-0

4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline

Katalognummer: B12631178
CAS-Nummer: 919789-95-0
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: XDBLDTRKCBRHFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by its complex structure, which includes a central diphenylethenyl group flanked by a methylphenyl and an aniline group. It is primarily used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This reaction is commonly used to form carbon-carbon bonds.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-(4-Methylphenyl)-1,2-diphenylethenyl]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diphenylethenyl group with a methylphenyl and aniline group makes it a versatile compound for various research applications.

Eigenschaften

CAS-Nummer

919789-95-0

Molekularformel

C27H23N

Molekulargewicht

361.5 g/mol

IUPAC-Name

4-[2-(4-methylphenyl)-1,2-diphenylethenyl]aniline

InChI

InChI=1S/C27H23N/c1-20-12-14-23(15-13-20)26(21-8-4-2-5-9-21)27(22-10-6-3-7-11-22)24-16-18-25(28)19-17-24/h2-19H,28H2,1H3

InChI-Schlüssel

XDBLDTRKCBRHFP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.